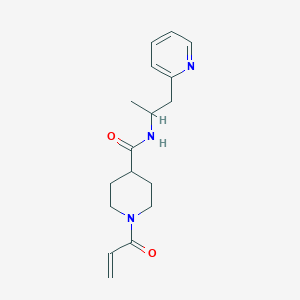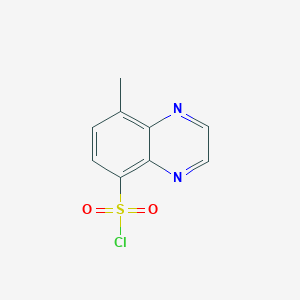
5-Quinoxalinesulfonyl chloride, 8-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of 5-Quinoxalinesulfonyl chloride, 8-methyl- is represented by the formula C8H5ClN2O2S . It has a molecular weight of 228.66 .Physical And Chemical Properties Analysis
5-Quinoxalinesulfonyl chloride, 8-methyl- is a solid compound . It has a molecular weight of 228.66 and is stored at a temperature of 4°C .Scientific Research Applications
Overview of Quinoxaline Derivatives
Quinoxaline derivatives, including 5-Quinoxalinesulfonyl chloride, 8-methyl-, have garnered significant attention in scientific research due to their wide spectrum of biological and pharmacological activities. These compounds are an important class of heterocycle compounds where N replaces some carbon atoms in the ring of naphthalene, formed by the fusion of two aromatic rings: benzene and pyrazine. Their synthesis is relatively straightforward, and structural modifications allow for a broad range of biomedical applications, such as antimicrobial activities and the treatment of chronic and metabolic diseases (Pereira et al., 2015).
Bioactive Quinoxaline-Containing Sulfonamides
The incorporation of the sulfonamide group into the chemical framework of quinoxalines enhances their therapeutic potential, exhibiting a wide range of pharmacological activities. These activities include diuretic, antibacterial, antifungal, neuropharmacological, antileishmanial, anti-inflammatory, anti-tumor, and anticancer actions. Modifications on quinoxaline sulfonamide derivatives can lead to advanced therapeutic agents against various diseases, highlighting their capability as lead compounds (Irfan et al., 2021).
Environmental and Material Science Applications
Quinoxaline derivatives also play a crucial role outside of biomedical fields. They are used as n-type semiconductors, sensors, nonlinear optical chromophores, liquid crystals, microporous polymers for energy storage, and in the creation of nano and microstructures. This diversity underscores the relevance of quinoxaline derivatives, including 5-Quinoxalinesulfonyl chloride, 8-methyl-, in organic materials and nanoscience, reflecting their utility as a basic scaffold in these areas (Segura et al., 2015).
Safety and Hazards
5-Quinoxalinesulfonyl chloride, 8-methyl- is classified as a dangerous compound. It is corrosive and can cause severe skin burns and eye damage . Safety measures include not breathing dust or mists, washing skin thoroughly after handling, and wearing protective clothing, eye protection, and face protection .
Future Directions
Quinoxaline derivatives, including 5-Quinoxalinesulfonyl chloride, 8-methyl-, have broad-spectrum applications in the fields of medicine, pharmacology, and pharmaceutics . Future research may focus on the development of novel synthetic strategies and methodologies to decorate the quinoxaline scaffold with proper functional groups . This could lead to the development of advanced therapeutic agents against a wide variety of diseases .
Mechanism of Action
Mode of Action
Quinoxaline derivatives are known to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Biochemical Pathways
Quinoxaline derivatives have been reported to exhibit various pharmacological properties, suggesting that they may affect multiple biochemical pathways .
properties
IUPAC Name |
8-methylquinoxaline-5-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c1-6-2-3-7(15(10,13)14)9-8(6)11-4-5-12-9/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMGCIHOSSIWNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)S(=O)(=O)Cl)N=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

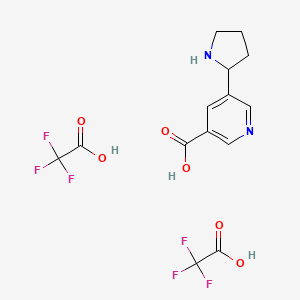
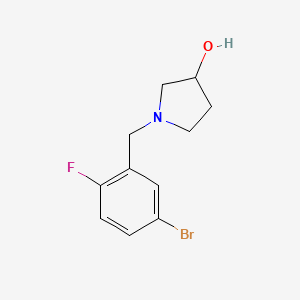


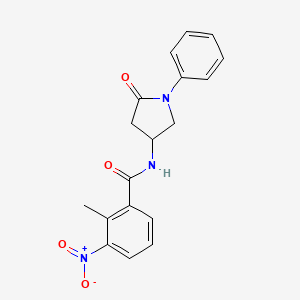


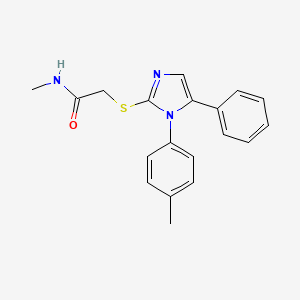
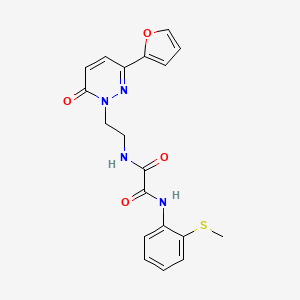
![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1,3,4-thiadiazole-2-thiol](/img/structure/B2833299.png)
![3-(4-methoxyphenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2833301.png)
![5-[5-(4-Bromophenyl)-3-[(2-chloro-8-methylquinolin-3-yl)methyl]-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B2833303.png)

